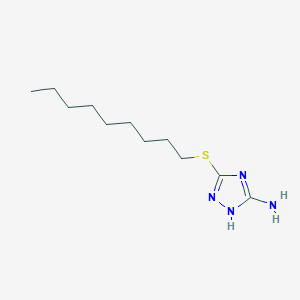

3-nonylsulfanyl-1H-1,2,4-triazol-5-amine

CAS No.:

Cat. No.: VC1206294

Molecular Formula: C11H22N4S

Molecular Weight: 242.39g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22N4S |

|---|---|

| Molecular Weight | 242.39g/mol |

| IUPAC Name | 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine |

| Standard InChI | InChI=1S/C11H22N4S/c1-2-3-4-5-6-7-8-9-16-11-13-10(12)14-15-11/h2-9H2,1H3,(H3,12,13,14,15) |

| Standard InChI Key | LVDBFSNMSYAADT-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCSC1=NNC(=N1)N |

| Canonical SMILES | CCCCCCCCCSC1=NNC(=N1)N |

Introduction

Chemical Structure and Identification

Molecular Characteristics

3-Nonylsulfanyl-1H-1,2,4-triazol-5-amine features a 1,2,4-triazole core with a nonylsulfanyl (C₉H₁₉S-) substituent at position 3 and an amino group (-NH₂) at position 5. This structure differs from the related compound 5-nonyl-1H-1,2,4-triazol-3-amine (documented in search result ) primarily through the presence of a sulfur atom connecting the nonyl chain to the triazole ring.

Identification Properties

Based on structural analysis and comparison with similar compounds, the following identification properties can be determined:

Structural Comparison

The compound shares core similarities with other documented triazole derivatives while maintaining distinct features:

Physical and Chemical Properties

Predicted Physical Properties

While specific experimental data is unavailable, the following properties can be predicted based on structural features and similar compounds:

Chemical Reactivity

The compound's reactivity would be influenced by several structural features:

-

The 1,2,4-triazole ring serves as a key pharmacophore with potential for hydrogen bonding through nitrogen atoms

-

The amino group at position 5 provides a nucleophilic site for potential derivatization

-

The nonylsulfanyl group contributes lipophilicity and potential for hydrophobic interactions

Spectroscopic Characteristics

Based on related compounds, the following spectroscopic properties would be expected:

-

NMR spectroscopy would show characteristic signals for:

-

Triazole ring protons

-

Amino group protons

-

Nonyl chain methylene and methyl protons

-

Carbon-sulfur bond connectivity

-

-

Mass spectrometry would likely show fragmentation patterns similar to those observed for 5-nonyl-1H-1,2,4-triazol-3-amine, with additional fragments resulting from the sulfur linkage

Synthesis and Preparation Methods

Reference Synthetic Methods

The synthesis of related 1,2,4-triazole derivatives provides valuable insights:

-

From search result , complementary pathways for preparing 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides involve:

-

Preparation of N-guanidinosuccinimide followed by reaction with amines

-

Alternative pathway starting with N-arylsuccinimides reacted with aminoguanidine hydrochloride

-

-

From search result , the synthesis of 5-(1-Benzyl-1H- triazol-4-yl)-4-phenyl-4H- triazole-3-thiol derivatives involves:

-

Formation of hydrazides

-

Reaction with isothiocyanates

-

Cyclization to form the triazole ring

-

Purification Considerations

Purification of the target compound would likely require:

-

Recrystallization from appropriate solvent systems

-

Column chromatography for removal of reaction by-products

-

Characterization through spectroscopic methods to confirm structural integrity

Biological Activities and Applications

Agricultural Applications

The agricultural potential can be inferred from related compounds:

-

Herbicidal activity: 3-Amino-1,2,4-triazole (3-AT) is a documented nonselective systemic triazole herbicide that inhibits imidazoleglycerol-phosphate dehydratase

-

The nonylsulfanyl group might modify the compound's herbicidal profile, potentially affecting:

-

Selectivity toward specific plant species

-

Environmental persistence

-

Absorption and translocation within plant tissues

-

Industrial and Chemical Applications

As noted for related compounds:

-

Potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals

-

Possible applications in material science due to nitrogen-rich heterocyclic structure

-

Potential utility as a ligand in coordination chemistry due to multiple potential binding sites

Research Status and Future Directions

Current Research Limitations

Several factors limit current understanding of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine:

-

Limited published literature specifically addressing this compound

-

Lack of comprehensive characterization data and structure-activity relationships

-

Insufficient comparative studies with structurally similar compounds

Promising Research Directions

Future investigations might productively focus on:

-

Comprehensive synthesis and characterization

-

Evaluation of anti-inflammatory activity, following methodologies used for related compounds

-

Assessment of potential herbicidal properties, building on knowledge of 3-AT

-

Exploration of tautomeric behavior using advanced spectroscopic techniques

Computational and Structural Studies

Computational approaches could elucidate:

-

Preferred tautomeric forms under various conditions

-

Binding affinities to potential biological targets

-

Structure-activity relationships to guide rational design of derivatives with enhanced properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume